![molecular formula C19H18N4O2 B2544168 2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1904197-29-0](/img/structure/B2544168.png)
2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Overview
Description
The compound "2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various quinoline and quinoxaline derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential biological activities, such as binding to peripheral benzodiazepine type receptors (PBR) and antagonism of serotonin type-3 (5-HT3) receptors, which are relevant in the context of medical imaging and the management of depression, respectively .
Synthesis Analysis
The synthesis of related quinoline and quinoxaline derivatives involves the condensation of carboxylic acids with various amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . Additionally, N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate is used for the preparation of potential radioligands for PET imaging . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline and quinoxaline derivatives is characterized by the presence of aromatic systems and a linking carbonyl group, which are crucial for their biological activity. For instance, the crystal structure of a coumarin derivative with a quinoline moiety shows intramolecular hydrogen bonding and weak interactions that contribute to the planarity of the molecule, which is important for its supramolecular assembly and interactions .
Chemical Reactions Analysis
The chemical reactions involving quinoline and quinoxaline derivatives are primarily focused on their interactions with biological targets. For example, the quinoline-2-carboxamide derivatives show high specific binding to PBR, which is significant for PET imaging . Similarly, quinoxalin-2-carboxamides exhibit antagonism towards the 5-HT3 receptor, which is relevant for their potential use in the management of depression .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often elucidated through spectroscopic methods such as UV and NMR, which confirm the structures of the synthesized compounds . The specific radioactivity and radiochemical purity are also critical parameters for radioligands used in PET imaging . The pharmacological evaluation of these compounds includes their receptor binding affinities and antagonistic activities, which are essential for their potential therapeutic applications .
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound "2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide" is related to a class of chemicals known for their synthesis complexity and potential antimicrobial properties. Research has shown the synthesis of related quinoline-carboxamides, which are structurally characterized and evaluated for their antimicrobial activity against various bacterial strains. For instance, a study synthesized a new series of quinoline-carboxamides using coupling reactions and evaluated their antibacterial activities, finding that many of these compounds exhibited larger inhibition diameters against bacteria compared to standard antibiotics (Moussaoui et al., 2019). Another study focused on the selective synthesis of novel quinolones-amino esters, showing significant antibacterial and antifungal properties, further supported by docking and molecular dynamic simulations (Moussaoui et al., 2021).
Structural and Physicochemical Properties
The research extends into the investigation of the structural and physicochemical properties of quinoline derivatives. For example, the crystal structure and Hirshfeld surface analysis of a coumarin derivative, "6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide", revealed intramolecular hydrogen bonding and weak interactions contributing to the molecule's planarity and supramolecular structures (Gomes et al., 2016). Such studies are crucial for understanding the molecular basis of the biological activities of these compounds and their potential applications in drug design.
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-oxo-N-quinolin-8-yl-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-23-17(24)11-14-10-13(7-8-15(14)22-23)19(25)21-16-6-2-4-12-5-3-9-20-18(12)16/h2-6,9,11,13H,7-8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRPBGPLPMGCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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